3,4-difluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
The compound “3,4-difluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a pyridine ring, a pyrrolidine ring, and two fluorine atoms attached to the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the pyridine ring, and the attachment of the benzamide group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The pyrrolidine ring and the pyridine ring are both nitrogen-containing heterocycles, which can participate in a variety of chemical reactions. The benzamide group also has distinctive chemical properties, including the ability to form hydrogen bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrrolidine ring could undergo reactions involving the nitrogen atom, while the benzamide group could participate in reactions involving the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could affect its reactivity and the strength of its interactions with other molecules .Scientific Research Applications
Chemistry and Properties of Analogous Compounds
Chemical Variability and Applications : Studies have highlighted the variability in chemistry and properties of related pyridine and benzimidazole compounds, suggesting potential in exploring unknown analogues for biological and electrochemical activities (Boča, Jameson, & Linert, 2011). This could imply research avenues for derivatives of the specified compound in similar applications.
Environmental Impact and Degradation
Environmental Persistence and Degradation : Research on polyfluoroalkyl chemicals, which share some structural similarities with the fluoroalkyl part of the compound , focuses on their persistence, degradation pathways, and environmental fate (Liu & Avendaño, 2013). Understanding these aspects is crucial for assessing the environmental impact of new fluoroalkyl-containing compounds.
Potential Biological Activities and Applications
Biological Activities of Structural Moieties : The presence of pyrrolidine and pyridine structures in molecules has been associated with a wide range of CNS activities, from therapeutic applications to potential toxicity (Saganuwan, 2017). This suggests that the specific compound could be explored for CNS-related biological activities based on its structural features.
Drug Discovery and Heterocyclic Chemistry
Heterocyclic Compounds in Drug Discovery : The use of heterocyclic compounds, especially those containing nitrogen, sulfur, and oxygen, has been emphasized in drug discovery for their varied biological activities and the potential to generate novel therapeutic agents (Verma et al., 2019). The compound , with its heterocyclic and fluorinated components, could align with these research interests.
Mechanism of Action
Target of Action
Many compounds with these structures are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Mode of Action
The interaction of the compound with its targets could lead to changes in the activity of those targets, which could then result in various biological effects .
Biochemical Pathways
The compound could affect various biochemical pathways depending on the specific targets it interacts with .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. Compounds with these structures can be designed to have good ADME properties, leading to good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,4-difluoro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2/c18-14-4-3-12(7-15(14)19)17(24)21-9-11-6-13(10-20-8-11)22-5-1-2-16(22)23/h3-4,6-8,10H,1-2,5,9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAWXWAWEYFLIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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